N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide is a heterocyclic compound that features both furan and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide typically involves the reaction of 4-hydroxyquinazoline-7-carboxylic acid with furan-2-ylmethanamine. The reaction is often carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields. The crude products are typically purified by crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The hydroxyl group on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring can interact with hydrophobic pockets in proteins, while the quinazoline moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-hydroxyquinazoline-4-carboxamide
- N-(furan-2-ylmethyl)-6-hydroxyquinazoline-4-carboxamide
- N-(furan-2-ylmethyl)-4-hydroxyquinazoline-2-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-4-hydroxyquinazoline-7-carboxamide is unique due to the specific positioning of the hydroxyl and carboxamide groups on the quinazoline ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure can result in distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-13(15-7-10-2-1-5-20-10)9-3-4-11-12(6-9)16-8-17-14(11)19/h1-6,8H,7H2,(H,15,18)(H,16,17,19) |
InChI Key |
RNXZKLPSKZIKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
Origin of Product |
United States |
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